N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
This compound features a cyclopenta[d]pyrimidinone core substituted with a pyridin-2-ylmethyl group at position 1, a thioacetamide linker at position 4, and a 3-chloro-2-methylphenyl group on the acetamide nitrogen.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-14-17(23)8-5-9-18(14)25-20(28)13-30-21-16-7-4-10-19(16)27(22(29)26-21)12-15-6-2-3-11-24-15/h2-3,5-6,8-9,11H,4,7,10,12-13H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFKRVAZWMMUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound with significant potential in medicinal chemistry, particularly in the context of neurological disorders and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4O2S |
| Molecular Weight | 440.9 g/mol |
| CAS Number | 946325-77-5 |
The compound exhibits a multifaceted mechanism of action primarily through its inhibition of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of acetylcholine. This inhibition is particularly relevant in the treatment of Alzheimer's disease and other cognitive disorders.
AChE Inhibition
Research indicates that derivatives of tacrine, a known AChE inhibitor, have been explored for their efficacy in enhancing cognitive function. The compound has been shown to possess comparable or superior AChE inhibitory activity compared to traditional tacrine derivatives. For instance, studies have reported IC50 values in the low micromolar range for similar compounds, suggesting potent enzyme inhibition capabilities .
Biological Activity Studies
Several studies have documented the biological activity of compounds structurally related to this compound:
- Neurological Impact
-
Case Study: Cognitive Enhancement
- A study involving a series of tacrine analogues demonstrated that certain modifications led to improved AChE inhibition and enhanced cognitive performance in animal models. Compounds with similar structural motifs as this compound were noted for their ability to cross the blood-brain barrier effectively .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Chlorine Substituent | Enhances binding affinity |
| Pyridine Ring | Contributes to neuroactivity |
| Thioacetamide Moiety | Critical for AChE inhibition |
These findings highlight the importance of molecular design in developing effective therapeutic agents targeting neurological conditions.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds with similar structural features to N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibit promising antiviral properties. Specifically, N-Heterocycles have been identified as potential antiviral agents against various viruses:
- Mechanism of Action : The compound's structure allows it to interact with viral proteins, inhibiting their function and thereby preventing viral replication. For instance, modifications at specific positions on the pyrimidine ring have shown enhanced activity against HIV and other viral pathogens .
- Case Study : In a recent investigation, derivatives of similar compounds demonstrated significant inhibition of HIV reverse transcriptase with IC50 values in the low micromolar range (e.g., 0.20 μM) .
Anticancer Properties
The compound's structural attributes suggest potential anticancer applications:
- Targeting Cancer Cells : Research indicates that compounds featuring the cyclopenta[d]pyrimidine moiety can induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and induction of cell cycle arrest.
- Case Study : A study highlighted a series of cyclopenta[d]pyrimidine derivatives that exhibited selective cytotoxicity against several cancer cell lines, suggesting a mechanism that may involve the modulation of key signaling pathways related to cell survival and death .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The thioacetamide group enhances the lipophilicity of the molecule, improving its penetration through bacterial membranes.
- Case Study : A recent assessment demonstrated that derivatives with this scaffold exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 500 µg/mL against various bacterial strains .
Synthesis and Chemical Reactions
The compound can be synthesized through various chemical reactions involving heterocyclic compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The cyclopenta[d]pyrimidinone core is shared across analogs, but substitutions at key positions differ:
- Pyridin-2-ylmethyl vs. Aryl Groups: The main compound’s pyridinylmethyl group (position 1) contrasts with 4-chlorophenyl substituents in analogs like 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide (). Pyridinyl groups may enhance solubility compared to purely aromatic substituents .
- Thieno vs. Pyrimidino Fusion: Analogs in –6 and 12–13 incorporate thieno[2,3-d]pyrimidine fused rings, whereas the main compound retains a simpler pyrimidinone core. Thieno fusion increases ring rigidity and may influence binding pocket interactions .
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison and Key Properties
*Calculated based on molecular formula.
- In contrast, notes a lower yield (53%), likely due to steric hindrance from bulkier substituents .
- Melting Points : Higher melting points (e.g., 230–232°C in ) correlate with crystalline stability from halogenated aryl groups, whereas pyridinyl substituents (main compound) may reduce crystallinity .
NMR and Electronic Environment Analysis
highlights NMR chemical shift disparities in regions A (positions 39–44) and B (29–36) for analogs, suggesting substituent-driven electronic changes. For example:
- The 3-chloro-2-methylphenyl group in the main compound may deshield adjacent protons compared to 2-isopropylphenyl (), altering chemical shifts in region A .
- Thieno-fused analogs (–13) show distinct shifts due to sulfur’s electron-withdrawing effects, absent in the main compound’s pyrimidinone core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
